Benzyl 3-fluoro-2-iodobenzoate
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Overview
Description
Benzyl 3-fluoro-2-iodobenzoate is an organic compound with the molecular formula C14H10FIO2 It is a derivative of benzoic acid, where the benzyl ester is substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-fluoro-2-iodobenzoate typically involves the esterification of 3-fluoro-2-iodobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-fluoro-2-iodobenzoic acid+benzyl alcoholacid catalystBenzyl 3-fluoro-2-iodobenzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding fluorobenzoate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in ethanol at room temperature.
Major Products:
Substitution: Formation of azido, cyano, or thiol derivatives.
Oxidation: Formation of 3-fluoro-2-iodobenzoic acid.
Reduction: Formation of 3-fluorobenzoate derivatives.
Scientific Research Applications
Benzyl 3-fluoro-2-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoro-2-iodobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate radiolabeling for imaging studies. The ester group allows for hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Benzyl 3-fluorobenzoate: Lacks the iodine atom, making it less suitable for radiolabeling.
Benzyl 2-iodobenzoate: Lacks the fluorine atom, resulting in different chemical properties and applications.
Benzyl 3-chloro-2-iodobenzoate: Contains a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness: Benzyl 3-fluoro-2-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and physical properties. The combination of these substituents makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 3-fluoro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCDFCBJKDFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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